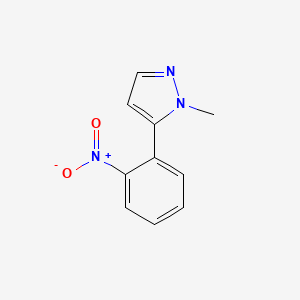

1-methyl-5-(2-nitrophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-(2-nitrophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTRZPPRLKTUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

While specific peer-reviewed synthetic procedures for 1-methyl-5-(2-nitrophenyl)-1H-pyrazole are not extensively detailed in the literature, its structure lends itself to well-established methods for pyrazole (B372694) synthesis. The most common and versatile of these is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a substituted hydrazine (B178648).

A plausible synthetic route would involve the reaction of a suitable β-dicarbonyl precursor with methylhydrazine to form the N-methylated pyrazole ring, followed by subsequent reactions to introduce the nitrophenyl group. Alternatively, a precursor could be reacted with (2-nitrophenyl)hydrazine to form the 5-aryl-pyrazole, which would then be methylated at the N1 position. For instance, the synthesis of related pyrazolones often involves the refluxing of a substituted phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) in a solvent like ethanol. scholarsresearchlibrary.comnih.gov

Characterization of the compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be expected to show distinct signals for the methyl protons (a singlet), two protons on the pyrazole ring (likely doublets), and four protons of the disubstituted benzene (B151609) ring (multiplets).

¹³C NMR spectroscopy would confirm the presence of ten unique carbon atoms, including the methyl carbon, the five carbons of the pyrazole ring, and the six carbons of the nitrophenyl substituent. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings, and C-H stretching vibrations. nih.gov

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (203.20 g/mol ), with the molecular ion peak [M]⁺ appearing at m/z 203.

Potential Applications

Role in Medicinal Chemistry

In the context of medicinal chemistry, 1-methyl-5-(2-nitrophenyl)-1H-pyrazole serves as a valuable building block. The key feature is the 2-nitrophenyl group. The nitro functional group is a versatile precursor that can be readily reduced to an amino group (-NH₂). This transformation yields 5-(2-aminophenyl)-1-methyl-1H-pyrazole, a compound primed for a variety of subsequent cyclization reactions.

The resulting aminophenyl-pyrazole can be used to construct fused heterocyclic systems, such as pyrazolo[1,5-a]quinazolines or other related structures. These fused polycyclic aromatic systems are of significant interest in drug discovery as they often exhibit a wide range of biological activities. The pyrazole (B372694) moiety itself is a known pharmacophore, and its combination with other heterocyclic systems can lead to novel compounds with enhanced potency or selectivity for biological targets. mdpi.com For example, a related compound, Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate, has demonstrated potential in inhibiting the proliferation of cancer cells. mdpi.com

Utility in Material Science

In material science, the pyrazole scaffold is known to be a component of various functional materials, including fluorescent dyes and hole-transporting materials for electronic devices. mdpi.com The electronic properties of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, influenced by the electron-withdrawing nitro group, make it a candidate for investigation in this area.

The compound could serve as a precursor for novel dyes or ligands for metal complexes with interesting photophysical properties. The reduction of the nitro group to an amine, as mentioned previously, also opens pathways to new polymers or functional materials where the amino group can be used for polymerization or for attachment to other substrates. The inherent thermal stability and aromaticity of the pyrazole core are desirable properties for materials intended for use in electronic applications. mdpi.com

Established Synthetic Pathways for Pyrazole Ring Construction

The formation of the pyrazole heterocycle is predominantly accomplished through reactions that form two nitrogen-carbon bonds and one nitrogen-nitrogen bond, typically by combining a three-carbon component with a hydrazine-based two-nitrogen component.

One of the most fundamental and widely employed methods for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a compound containing a 1,3-dielectrophilic system, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl derivative. nih.govyoutube.com For the synthesis of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, methylhydrazine would serve as the requisite hydrazine component.

The Knorr pyrazole synthesis, a classic method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govyoutube.com In the context of synthesizing the target molecule, a suitable precursor would be a 1-(2-nitrophenyl)-1,3-dicarbonyl compound. The reaction with methylhydrazine proceeds through the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

A significant challenge in this synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines like methylhydrazine is the potential formation of regioisomers. nih.gov The reaction can yield both 1,3- and 1,5-disubstituted pyrazoles. The regioselectivity is often influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions (e.g., pH).

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation with 1,3-Diketones

| Hydrazine | 1,3-Diketone | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine (B124118) | Acetylacetone | Acetic Acid, Reflux | 1-Phenyl-3,5-dimethylpyrazole | 96% | nih.gov |

| Methylhydrazine | Benzoylacetone | Ethanol, Reflux | Mixture of regioisomers | - | nih.gov |

An alternative to 1,3-dicarbonyls is the use of α,β-unsaturated aldehydes or ketones. researchgate.net To obtain 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, a potential precursor would be an α,β-unsaturated carbonyl compound bearing a 2-nitrophenyl group, such as 3-(2-nitrophenyl)propenal or a related ketone.

The reaction mechanism typically involves a Michael addition of the hydrazine to the β-carbon of the unsaturated system, forming a hydrazone intermediate. nih.gov This is followed by intramolecular cyclization and subsequent oxidation to the aromatic pyrazole. beilstein-journals.org In some cases, the intermediate pyrazoline is stable and requires a separate oxidation step, while in others, particularly with a good leaving group on the hydrazine (like a tosyl group) or in the presence of an oxidant, the pyrazole is formed directly. nih.govbeilstein-journals.org

Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls

| Hydrazine Derivative | α,β-Unsaturated Carbonyl | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrazine derivatives | Chalcones | Cyclo-condensation | Pyrazole regioisomers | researchgate.net |

| Tosylhydrazine | α,β-Unsaturated ketones | Alkaline conditions | N-functionalized pyrazoles | beilstein-journals.org |

To improve efficiency and align with the principles of green chemistry, several one-pot synthetic methodologies have been developed. mdpi.com These strategies combine multiple reaction steps into a single procedure without isolating intermediates. For instance, a one-pot, three-component reaction can be performed using a ketone, an aldehyde, and a hydrazine. thieme-connect.commdpi.com This approach first forms an α,β-unsaturated ketone in situ via an aldol (B89426) condensation, which then reacts with the hydrazine to form the pyrazole ring. thieme-connect.com

Another one-pot strategy involves the in-situ generation of the 1,3-dicarbonyl compound from simpler precursors, followed by the addition of hydrazine. nih.govrsc.org These multicomponent reactions are highly valued for their operational simplicity, reduction of waste, and potential for creating diverse molecular libraries. rsc.org

The [3+2] cycloaddition reaction, specifically a 1,3-dipolar cycloaddition, is a powerful and highly regioselective method for constructing the pyrazole ring. rsc.orgwikipedia.org This reaction involves a 1,3-dipole, such as a diazo compound or a nitrilimine, reacting with a dipolarophile, which is typically an alkyne or an alkene. nih.govwikipedia.org

To synthesize a pyrazole like 1-methyl-5-(2-nitrophenyl)-1H-pyrazole using this method, one could envision a reaction between a diazo compound and an alkyne. For example, the cycloaddition of diazomethane (B1218177) to an alkyne bearing a 2-nitrophenyl group would lead to a pyrazole. Subsequent N-methylation would be required to install the methyl group at the N1 position. Alternatively, precursors to diazo compounds, such as N-tosylhydrazones, can be used to generate the diazo species in situ under thermal or basic conditions. nih.gov The use of electron-poor diazocarbonyl compounds often proceeds readily upon heating under solvent-free conditions. rsc.org

The Vilsmeier-Haack reaction is not a primary method for constructing the pyrazole ring itself, but rather a crucial tool for the functionalization of a pre-existing pyrazole core, specifically for introducing a formyl group (-CHO) at the C4 position. bohrium.commdpi.com The reaction utilizes the Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). degres.euresearchgate.net

If one were to start with 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, applying the Vilsmeier-Haack conditions would result in electrophilic substitution at the electron-rich C4 position, yielding 1-methyl-5-(2-nitrophenyl)-1H-pyrazole-4-carbaldehyde. arkat-usa.org These pyrazole-4-carbaldehydes are valuable synthetic intermediates, serving as building blocks for more complex heterocyclic systems and molecules of medicinal interest. bohrium.comdegres.eu Recent advancements have included microwave-assisted protocols to accelerate the reaction and improve yields. bohrium.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-methyl-5-(2-nitrophenyl)-1H-pyrazole |

| Methylhydrazine |

| Pyrazoline |

| Diazomethane |

| N-tosylhydrazone |

| Phosphorus oxychloride |

| N,N-dimethylformamide (DMF) |

| 1-methyl-5-(2-nitrophenyl)-1H-pyrazole-4-carbaldehyde |

| 1-Phenyl-3,5-dimethylpyrazole |

| Acetylacetone |

| Benzoylacetone |

| Dibenzoylmethane |

| 3,5-Diphenylpyrazole |

| Chalcones |

Regioselective Synthetic Protocols

A primary challenge in the synthesis of asymmetrically substituted pyrazoles, such as 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, is controlling the regioselectivity. The classical Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine, can lead to a mixture of regioisomers if both reactants are unsymmetrical. libretexts.org For the target molecule, reacting a 1-(2-nitrophenyl)-1,3-dicarbonyl compound with methylhydrazine could yield both the desired 1-methyl-5-(2-nitrophenyl) isomer and the undesired 1-methyl-3-(2-nitrophenyl) isomer.

To overcome this, various regioselective strategies have been developed. One effective approach involves the cyclocondensation of arylhydrazines with α-oxoketene dithioacetals or β-oxodithioesters. researchgate.netchemicalbook.com This method provides a highly efficient and regioselective route to 1-aryl-5-(methylthio)pyrazoles and 1-aryl-3-(methylthio)pyrazoles, demonstrating the potential for precise control over substituent placement. researchgate.net

Another powerful strategy is the 1,3-dipolar cycloaddition reaction. An efficient and highly regioselective method for constructing fully substituted pyrazoles involves the eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction. acs.orgrsc.org In this approach, nitrilimines, generated in situ from hydrazonyl chlorides, react as 1,3-dipoles with dipolarophiles like enaminones to yield pyrazoles with excellent regiocontrol. acs.orgrsc.org By carefully selecting the appropriate precursors, this method can be tailored to produce the desired 1,5-disubstituted pyrazole isomer.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. These "green" approaches, including microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts, are increasingly applied to the synthesis of pyrazole derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, offering advantages such as dramatically reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods. scispace.commdpi.com The synthesis of pyrazole derivatives under microwave irradiation often leads to cleaner reactions with minimal by-product formation. scispace.commasterorganicchemistry.com This technique is particularly effective for condensation reactions, which are central to pyrazole ring formation. organic-chemistry.org The high efficiency is achieved by the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. numberanalytics.com

| Reactants | Conditions | Product | Yield (%) | Time | Reference |

| Phenyl hydrazine, 2,5-dibromo-3-thiophenecarbaldehyde | Ethanol/Acetic acid (1:1), 100°C, MW | 1-Phenyl-3-(2,5-dibromothiophen-3-yl)-1H-pyrazole | - | 7 min | organic-chemistry.org |

| Substituted benzaldehyde (B42025), ethyl 3-oxobutanoate, phenylhydrazine | Water, RT, MW | Novel pyrazole derivatives | - | 20 min | organic-chemistry.org |

| Tosylhydrazones, α,β-unsaturated carbonyl compounds | Solvent-free, MW | 3,5-disubstituted-1H-pyrazoles | High | Short | libretexts.org |

Eliminating volatile organic solvents is a key principle of green chemistry. Solvent-free pyrazole synthesis can be achieved through techniques like grinding the reactants together, sometimes with a catalytic amount of an agent. acs.org This method is not only environmentally friendly but also offers operational simplicity, cost-effectiveness, and often results in high product yields with easy work-up procedures. nih.govyoutube.com For instance, the synthesis of pyrano[2,3-c]pyrazoles has been successfully carried out by grinding aryl aldehydes, malononitrile, ethyl acetoacetate (B1235776), and hydrazine hydrate (B1144303) in the presence of a catalyst under ambient, solvent-free conditions. nih.gov Ionic liquids have also been employed as catalysts in solvent-free conditions, providing a green platform for pyrazole synthesis with good yields and short reaction times. nih.gov

The use of efficient and recyclable catalysts is another cornerstone of green synthetic chemistry.

Nano-ZnO: Zinc oxide (ZnO) nanoparticles have proven to be an effective, inexpensive, and environmentally friendly heterogeneous catalyst for the synthesis of pyrazole derivatives. organic-chemistry.orgresearchgate.net Nano-ZnO's high catalytic efficiency stems from its large surface area. google.com These catalysts can be used in aqueous media or under solvent-free conditions, and a significant advantage is their reusability for several cycles without a considerable loss of activity. organic-chemistry.orgresearchgate.net For example, a lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanocatalyst has been used for the one-pot, four-component synthesis of pyrazole derivatives under solvent-free grinding conditions, affording excellent yields and operational simplicity. google.comwikipedia.orgnih.gov

Copper-Mediated: Copper-catalyzed reactions offer a versatile and economical approach to pyrazole synthesis. researchgate.netorgsyn.org Inexpensive copper salts can effectively catalyze various transformations, including condensation reactions and oxidative cyclizations, under mild conditions. For instance, copper(I) iodide has been used to catalyze the synthesis of pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates in the presence of a base. orgsyn.org Another approach involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, utilizing molecular oxygen as a green oxidant. These methods are often atom- and step-economical and exhibit good functional group tolerance. researchgate.net

Synthesis of Key Intermediates for 1-Methyl-5-(2-nitrophenyl)-1H-pyrazole and its Functionalized Derivatives

The synthesis of the target compound relies on the availability of appropriately functionalized starting materials.

The "(2-nitrophenyl)" moiety of the target molecule originates from a nitroaromatic precursor. Key intermediates for the synthesis would be a 1,3-dicarbonyl compound or a chalcone (B49325) bearing the 2-nitrophenyl group.

1-(2-nitrophenyl)-1,3-diketones: These crucial precursors can be synthesized via the Claisen condensation reaction. acs.orgyoutube.comorgsyn.org This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound in the presence of a strong base to produce a β-diketone. nih.govorgsyn.org A mixed Claisen condensation between an ester (e.g., ethyl acetate) and a ketone (e.g., 2'-nitroacetophenone) can yield the desired 1-(2-nitrophenyl)butane-1,3-dione. libretexts.org Various methodologies exist for the C-acylation of ketones to produce 1,3-diketones under mild conditions. wikipedia.org

2-Nitro-substituted Chalcones: Chalcones (α,β-unsaturated ketones) are also valuable precursors for pyrazoles. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a benzaldehyde. organic-chemistry.org To obtain a precursor for the target molecule, 2'-nitroacetophenone (B117912) could be reacted with a suitable aldehyde, or alternatively, an acetophenone could be reacted with 2-nitrobenzaldehyde. numberanalytics.com The presence of the electron-withdrawing nitro group on the benzaldehyde can decrease the reactivity of its carbonyl group, potentially requiring stronger bases or higher temperatures to drive the reaction.

2-Nitrophenylhydrazine: While the target molecule specifies a 1-methylpyrazole, the synthesis of analogs might involve 2-nitrophenylhydrazine. This intermediate can be prepared from 2-nitroaniline (B44862) via a diazotization reaction, followed by reduction and hydrolysis. researchgate.net Another route involves the copper-catalyzed coupling of a 2-nitro-substituted aryl halide with hydrazine hydrate. scispace.com

Derivatization of Pyrazole Core Structures

The derivatization of the pyrazole scaffold is a versatile strategy that offers multiple pathways to the target compound, 1-methyl-5-(2-nitrophenyl)-1H-pyrazole. The two principal retrosynthetic disconnections lead to two distinct synthetic routes: N-methylation of 5-(2-nitrophenyl)-1H-pyrazole or C-arylation of 1-methyl-1H-pyrazole. Each route relies on specific reaction types and conditions to ensure the correct placement of the substituents on the pyrazole ring.

N-Alkylation of 5-Aryl-1H-pyrazoles

One major challenge in the N-alkylation of asymmetrically substituted pyrazoles, such as 5-(2-nitrophenyl)-1H-pyrazole, is controlling the regioselectivity. The reaction can potentially yield two different regioisomers: the desired 1-methyl-5-(2-nitrophenyl)-1H-pyrazole and the isomeric 1-methyl-3-(2-nitrophenyl)-1H-pyrazole. The outcome is often influenced by steric hindrance and the reaction conditions employed. For unsymmetrical pyrazoles, the alkylation is typically controlled by sterics, favoring the formation of the less hindered product. mdpi.com

Various methods have been developed for the N-alkylation of pyrazoles, often employing an alkylating agent in the presence of a base. researchgate.netresearchgate.net A new method utilizing trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst has also been reported, providing good yields for N-alkylation with benzylic, phenethyl, and benzhydryl groups. mdpi.com While direct examples for the methylation of 5-(2-nitrophenyl)-1H-pyrazole are not prevalent, studies on analogous compounds provide insight into typical reaction conditions. The use of sodium hydride in a solvent like tetrahydrofuran (B95107) (THF) is a promising system for achieving N-1 selective alkylation. beilstein-journals.org

Table 1: Representative Conditions for N-Alkylation of Pyrazole Derivatives

| Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloropyrazole | 4-Methoxybenzyl trichloroacetimidate | Tf2NH | DCE | 80 | 92 | mdpi.com |

| 3-Methyl-5-phenyl-1H-pyrazole | (1-Phenylethyl) trichloroacetimidate | Tf2NH | DCE | 80 | 40 (N1) + 16 (N2) | mdpi.com |

| Indazole | Ethyl Bromide | NaH | THF | RT to reflux | 82 (N1) | beilstein-journals.org |

| 3-Methyl pyrazol-5-one | Alkyl Bromide | - | Dioxane | Reflux | Good | researchgate.net |

C-Arylation of 1-Methyl-1H-pyrazole

The introduction of the 2-nitrophenyl group at the C5 position of 1-methyl-1H-pyrazole is another key derivatization strategy. This transformation is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two main approaches are direct C-H arylation and Suzuki-Miyaura coupling.

Direct C-H arylation involves the activation of a C-H bond on the pyrazole ring and its subsequent coupling with an aryl halide. Palladium catalysts are commonly used for this purpose. researchgate.net Research has shown that the C5 position of the pyrazole ring is often more susceptible to arylation. academie-sciences.fr For instance, the ligandless palladium-catalyzed direct C-5 arylation of 1-methyl-1H-pyrazole with 1-bromo-4-nitrobenzene (B128438) has been successfully demonstrated, providing a strong precedent for the synthesis of the 2-nitro analogue. nih.gov

The Suzuki-Miyaura cross-coupling reaction offers an alternative route, coupling a halogenated pyrazole (e.g., 5-bromo-1-methyl-1H-pyrazole) with an arylboronic acid (e.g., 2-nitrophenylboronic acid) in the presence of a palladium catalyst and a base. rsc.orgnih.govnih.govresearchgate.net This method is widely applicable for forming C-C bonds with nitrogen-rich heterocycles and generally provides good to excellent yields. nih.gov

Table 2: Research Findings on Palladium-Catalyzed C5-Arylation of 1-Methyl-1H-pyrazole Analogues

| Pyrazole Substrate | Arylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Methyl-1H-pyrazole | 1-Bromo-4-nitrobenzene | Pd(OAc)2 | K2CO3 | Anisole | 140 | 55 | nih.gov |

| Ethyl 1-methylpyrazole-4-carboxylate | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)2 | KOAc | DMA | 150 | 88 | academie-sciences.fr |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid (Suzuki Coupling) | XPhos Pd G2 | - | - | - | Good | rsc.org |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid (Suzuki Coupling) | Pd(dppf)Cl2 | K2CO3 | DME | 80 | High | nih.gov |

These derivatization methodologies provide robust and flexible pathways for the synthesis of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole and its analogues by allowing for the controlled and regioselective introduction of substituents onto the pyrazole core.

Despite a comprehensive search for the chemical compound "1-methyl-5-(2-nitrophenyl)-1H-pyrazole," including targeted queries for its spectroscopic data, no specific experimental ¹H NMR, ¹³C NMR, IR, or mass spectrometry data could be located in the available scientific literature and databases. The CAS number for this compound has been identified as 305811-46-5. However, searches using this identifier also failed to yield the necessary analytical details.

Consequently, the advanced structural characterization of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole and its related entities, as outlined in the requested article structure, cannot be provided at this time due to the absence of foundational spectroscopic information. The generation of detailed, informative, and scientifically accurate content for the specified sections and subsections is contingent upon the availability of such primary data.

Further research or de novo synthesis and characterization of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole would be required to generate the experimental data necessary to fulfill the detailed request.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole is primarily defined by the electronic transitions within its two main chromophores: the pyrazole ring and the 2-nitrophenyl group. The spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions.

For the parent pyrazole ring, a maximal UV absorption cross-section has been reported in the gas phase at approximately 203 nm. The introduction of the 1-methyl and 5-(2-nitrophenyl) substituents significantly modifies the electronic properties. The nitrophenyl group, in particular, acts as a powerful chromophore. The presence of the nitro group and the aromatic phenyl ring, in conjugation with the pyrazole system, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted pyrazole.

X-ray Crystallography and Solid-State Structural Elucidation

Although a single-crystal X-ray structure for 1-methyl-5-(2-nitrophenyl)-1H-pyrazole (CAS No. 305811-46-5) has not been detailed in the reviewed literature, extensive data from closely related 1,5-disubstituted pyrazole derivatives allow for a robust elucidation of its expected solid-state structure. Analysis of these analogues provides critical information on crystal packing, molecular geometry, and conformational preferences.

The crystallographic parameters of several related pyrazole compounds have been well-documented. These structures commonly crystallize in monoclinic or triclinic systems, with P2₁/c and P-1 being frequent space groups. This information suggests a likely crystal system for 1-methyl-5-(2-nitrophenyl)-1H-pyrazole. A summary of crystallographic data for analogous compounds is presented below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | Monoclinic | P2₁/c | 12.141 | 13.934 | 7.277 | 90 | 97.81 | 90 |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | 9.540 | 9.582 | 11.580 | 90 | 105.83 | 90 |

| 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | C₁₅H₁₃N₃O | Monoclinic | P2₁/c | 9.580 | 15.172 | 8.737 | 90 | 93.61 | 90 |

| 5-(2-Furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole | C₁₄H₁₃N₃O₃ | Triclinic | P-1 | 6.208 | 7.858 | 14.380 | 105.76 | 97.05 | 96.94 |

The molecular geometry of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole is characterized by the spatial arrangement of the pyrazole and nitrophenyl rings. The pyrazole ring itself is expected to be nearly planar, a common feature of aromatic heterocyclic systems.

A key conformational feature is the dihedral angle between the plane of the pyrazole ring and the plane of the 2-nitrophenyl substituent. Due to significant steric hindrance between the ortho-nitro group and the substituents on the pyrazole ring (specifically the N1-methyl group), a non-planar conformation is anticipated. The two rings are expected to be twisted relative to each other. In analogous structures, these dihedral angles vary widely depending on the specific substituents and crystal packing forces:

In ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the angle between the pyrazole and phenyl rings is 64.05°.

For 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the phenyl ring is twisted by 34.95° relative to the pyrazole ring. nih.gov

In a 5-(2-furyl)-1-(3-nitrophenyl)pyrazoline derivative, the dihedral angle between the furan (B31954) and nitrobenzene (B124822) rings is a substantial 84.40°.

This precedent strongly suggests that the 2-nitrophenyl group in the target compound is significantly rotated out of the plane of the pyrazole ring, which minimizes steric repulsion.

The 2-nitrophenyl group, however, has a more profound influence. The electron-withdrawing nitro group can act as a hydrogen bond acceptor. This can lead to the formation of weak intermolecular C–H···O hydrogen bonds, which are a common stabilizing feature in the crystal packing of nitro-aromatic compounds. researchgate.net The arrangement of molecules into chains or sheets is often governed by these directional interactions. acs.org

Tautomeric and Isomeric Investigations

Tautomerism is a significant feature in the chemistry of many pyrazole derivatives. Unsubstituted pyrazoles can exist in two tautomeric forms due to the migration of a proton between the two annular nitrogen atoms (N1 and N2). nih.gov This is a type of prototropic annular tautomerism.

However, in the case of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, the nitrogen atom at the N1 position is covalently bonded to a methyl group. This substitution effectively blocks the possibility of proton migration between the ring nitrogens. Consequently, the tautomeric equilibrium that characterizes N-unsubstituted pyrazoles is not observed in this compound.

Therefore, 1-methyl-5-(2-nitrophenyl)-1H-pyrazole exists exclusively as a single, dominant tautomeric form. No other significant tautomers or isomers resulting from proton transfer are expected to be present under normal conditions. The structure is fixed with the methyl group on the N1 nitrogen and the 2-nitrophenyl group at the C5 position of the pyrazole ring.

Rotational Isomerism Studies and Conformational Dynamics

The conformational flexibility of biaryl systems, such as 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, is a critical determinant of their chemical and physical properties. The rotation around the single bond connecting the pyrazole and the 2-nitrophenyl ring systems gives rise to different spatial arrangements known as rotational isomers or conformers. The study of these dynamics provides valuable insights into the molecule's energetic landscape and preferred three-dimensional structures.

In solution, pyrazole derivatives containing a nonsymmetrical substituent, like the 2-nitrophenyl group, often exist as a mixture of interconverting conformational isomers. acs.org This phenomenon is primarily due to the restricted rotation around the C(5)–C(1′) single bond, which connects the pyrazole ring to the phenyl ring. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating this rotational isomerism, as distinct sets of signals can be observed for each conformer when the rate of interconversion is slow on the NMR timescale. nih.govresearchgate.net

Research on closely related compounds, specifically 1-substituted methyl (S)-[5-(2-nitrophenyl)-1H-pyrazole-4-carbonyl]alaninates, has provided detailed information on the conformational dynamics. acs.orgnih.govacs.org These studies have shown that the pyrazole ring can be considered a rigid part of the molecule, while the aryl substituents exhibit conformational freedom. acs.org The energetic changes induced by rotation around the key single bonds, particularly the bond between the pyrazole and phenyl rings (torsion angle Φ2), have been a central focus of these investigations. acs.org

The free energy barriers of rotation (ΔG‡) for these related pyrazole derivatives have been determined experimentally using 1H NMR and further evaluated through Density Functional Theory (DFT) calculations. nih.govacs.org For a series of these compounds, the free energy barriers of rotation at 298 K (ΔG‡298) were found to be in the range of 82–86 kJ mol⁻¹. nih.govacs.org This relatively high barrier indicates a significant hindrance to free rotation, allowing for the observation of distinct conformers at or near room temperature.

The table below summarizes the experimentally determined thermodynamic parameters for the rotational isomerization of selected 1-substituted methyl (S)-[5-(2-nitrophenyl)-1H-pyrazole-4-carbonyl]alaninates, which serve as close analogs for understanding the conformational dynamics of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole.

| Compound | Coalescence Temperature (Tc) [K] | Free Energy of Activation (ΔG‡298) [kJ mol-1] | Rate Constant (k298) [s-1] |

| 12d | 375 | 82.3 | ~ 0.02 |

| 12f | 365 | 82.7 | ~ 0.02 |

| 12a | >393 | >83 | ≤ 0.01 |

| 12g | >393 | >83 | ≤ 0.01 |

Data sourced from The Journal of Organic Chemistry. acs.org

The data indicate that compounds 12d and 12f exhibit slightly lower free energies of activation for rotation, which is reflected in their lower coalescence temperatures. acs.org Consequently, the isomerization of these compounds is faster compared to 12a and 12g . acs.org These findings highlight how different substitution patterns on the pyrazole ring can influence the rotational dynamics of the attached 2-nitrophenyl group.

Computational studies, such as those employing DFT methods, have been instrumental in mapping the potential energy surface (PES) associated with the rotation around the C(5)–C(1′) bond. acs.org These calculations help in identifying the minimum energy conformers (ground states) and the transition states that connect them. For a model compound, the PES revealed two low-energy conformers, a global minimum and a local minimum, with a very small energy difference between them (0.33 kJ/mol in the gas phase). acs.org This suggests that in solution, a mixture of at least two stable conformers is likely to be present, which aligns with the experimental NMR observations. acs.org

The presence of the nitro group at the ortho position of the phenyl ring is expected to play a significant role in the rotational barrier. Steric hindrance and potential electronic interactions between the nitro group and the pyrazole ring system can influence the stability of different conformations and the energy required to interconvert between them. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies of 1 Methyl 5 2 Nitrophenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in density functional theory (DFT), offer profound insights into the electronic architecture of molecules. These methods have been widely applied to various pyrazole (B372694) derivatives to predict their behavior and properties. nih.gov

The foundational step in the computational analysis of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole involves the optimization of its ground state geometry. Density Functional Theory (DFT) is a robust method for this purpose, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being a commonly employed and reliable choice. researchgate.netresearchgate.net Coupled with a suitable basis set, such as 6-31G(d,p), this approach allows for the accurate prediction of bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

The optimized geometry of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole would likely reveal a non-planar conformation due to steric hindrance between the pyrazole and the ortho-substituted nitrophenyl ring. The dihedral angle between the two rings is a critical parameter, influencing the extent of electronic communication between them. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), with negative potential typically localized around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Nitrophenyl-Pyrazole Derivative (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N (pyrazole) | 1.35 | 110.0 |

| N-N (pyrazole) | 1.34 | 105.0 |

| C-C (inter-ring) | 1.48 | - |

| N-O (nitro) | 1.23 | 118.0 |

Note: This data is illustrative and based on typical values for structurally similar compounds.

To understand the optical properties of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net By simulating the molecule's response to time-dependent electromagnetic fields, TD-DFT can predict its electronic absorption spectrum, revealing the wavelengths at which it absorbs light and the nature of the corresponding electronic transitions.

The predicted UV-Vis spectrum would likely show characteristic absorption bands corresponding to π-π* and n-π* transitions. The π-π* transitions are typically of higher energy and involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic systems of the pyrazole and nitrophenyl rings. The n-π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. The specific wavelengths and intensities of these transitions are highly dependent on the molecular geometry and the electronic coupling between the two ring systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, the HOMO is expected to be predominantly localized on the electron-rich pyrazole ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitrophenyl group. mdpi.com This spatial separation of the frontier orbitals is characteristic of a "push-pull" system and is fundamental to its electronic transitions, which can be described as intramolecular charge transfer (ICT) from the pyrazole moiety to the nitrophenyl ring.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

Note: This data is illustrative and based on typical values for structurally similar compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular interactions. tandfonline.com By analyzing the interactions between filled (donor) and vacant (acceptor) orbitals, NBO can quantify the stability arising from electron delocalization.

In 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, NBO analysis would likely reveal significant delocalization of π-electrons within both the pyrazole and phenyl rings. Furthermore, it would highlight the hyperconjugative interactions between the rings and the substituents. The analysis of the second-order perturbation energies in NBO provides a quantitative measure of the strength of these donor-acceptor interactions, offering a deeper understanding of the electronic communication pathways within the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions, including the identification of transition states and the determination of reaction pathways.

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com For 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, a plausible synthetic route could involve the reaction of a corresponding β-diketone with methylhydrazine. Computational methods, particularly DFT, can be used to model this reaction.

By calculating the potential energy surface of the reaction, it is possible to identify the stationary points, which include the reactants, products, intermediates, and transition states. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating the transition state structure is crucial for understanding the reaction mechanism and calculating the activation energy, which governs the reaction rate. researchgate.net

Computational Prediction of Regioselectivity

The synthesis of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole involves the formation of a pyrazole ring, a process where the regioselectivity—the specific orientation of the substituent groups on the pyrazole core—is a critical factor. Computational chemistry offers powerful tools to predict and understand the regioselectivity of such reactions, typically involving the reaction of a hydrazine with a 1,3-dicarbonyl compound or a similar precursor.

Theoretical calculations, primarily using Density Functional Theory (DFT), are a cornerstone of these predictive studies. By modeling the reaction pathways leading to the different possible regioisomers, chemists can determine the most likely product. The calculations focus on the transition state energies for each pathway. The pathway with the lowest activation energy is kinetically favored and will correspond to the major regioisomer formed.

Key factors influencing the regioselectivity that can be analyzed computationally include:

Steric Hindrance: The size of the substituents on both the hydrazine and the dicarbonyl compound can sterically favor one reaction pathway over another. Computational models can quantify these steric interactions.

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can influence the reactivity of the atoms involved in the ring-closing step. Molecular orbital calculations can provide insights into the charge distribution and frontier molecular orbitals (HOMO and LUMO) of the reactants, helping to explain the observed regioselectivity.

Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Computational models can incorporate solvent effects to provide more accurate predictions of the reaction outcome.

For a hypothetical study on 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, researchers would model the reaction of methylhydrazine with a suitable precursor containing the 2-nitrophenyl group. The energies of the transition states leading to both 1-methyl-3-(2-nitrophenyl)-1H-pyrazole and 1-methyl-5-(2-nitrophenyl)-1H-pyrazole would be calculated. The difference in these energies would allow for a prediction of the product ratio.

Machine Learning Applications in Pyrazole Derivative Design

Machine learning (ML) is increasingly being applied in the field of medicinal chemistry for the rational design of new drug candidates, including those based on the pyrazole scaffold. These computational techniques can analyze vast datasets of chemical structures and their associated biological activities to identify patterns and build predictive models.

For the design of pyrazole derivatives, ML models can be trained on existing libraries of these compounds to predict various properties, such as:

Biological Activity: Predicting the inhibitory activity against a specific biological target, such as an enzyme or a receptor.

Pharmacokinetic Properties (ADME): Predicting the absorption, distribution, metabolism, and excretion properties of a compound.

Toxicity: Predicting the potential adverse effects of a new molecule.

The general workflow for applying machine learning in pyrazole derivative design involves several key steps:

Data Collection and Curation: A large dataset of pyrazole derivatives with experimentally determined properties is assembled.

Molecular Descriptor Calculation: The chemical structures are converted into a numerical format that can be understood by ML algorithms. These numerical representations are known as molecular descriptors and can encode information about the physicochemical properties, topology, and 3D shape of the molecules.

Model Training and Validation: An ML algorithm (such as random forest, support vector machines, or neural networks) is trained on the curated dataset to learn the relationship between the molecular descriptors and the property of interest. The model's predictive performance is then rigorously evaluated using independent test sets.

Virtual Screening and De Novo Design: Once a reliable model is built, it can be used to screen large virtual libraries of novel pyrazole derivatives to identify promising candidates. Generative ML models can even be used to design entirely new pyrazole-based molecules with desired properties.

While no specific machine learning models have been reported for the design of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, the general principles described above would be applicable. If this compound were part of a larger dataset of pyrazole derivatives, its properties could be used to train and validate ML models for the design of new, optimized analogs.

Reactivity and Mechanistic Investigations of 1 Methyl 5 2 Nitrophenyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is classified as a π-excessive heteroaromatic system, making it inherently susceptible to electrophilic aromatic substitution. mdpi.comglobalresearchonline.net For 1-substituted pyrazoles, the position of electrophilic attack is predominantly the C4-position. globalresearchonline.netbeilstein-journals.org This regioselectivity is attributed to the greater stability of the cationic intermediate (σ-complex) formed upon attack at C4 compared to the intermediates formed from attack at C3 or C5.

In the specific case of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, the C4-position is the only unsubstituted carbon on the pyrazole ring and is thus the primary site for electrophilic attack. The substituents on the ring modulate this inherent reactivity:

1-Methyl Group: This group is electron-donating through an inductive effect, which increases the electron density of the pyrazole ring, thereby activating it for electrophilic substitution compared to an unsubstituted pyrazole.

The conditions of the reaction can significantly influence the outcome. Studies on analogous 1-phenylpyrazoles have shown that the nature of the nitrating agent determines the site of substitution. cdnsciencepub.comresearchgate.net For instance, nitration with a mixture of nitric acid and sulfuric acid tends to occur on the phenyl ring, whereas using nitric acid in acetic anhydride (B1165640) ("acetyl nitrate") favors substitution at the C4-position of the pyrazole ring. cdnsciencepub.comcdnsciencepub.com This is because in strongly acidic media (like mixed acids), the pyrazole nitrogen becomes protonated, which deactivates the pyrazole ring towards electrophilic attack and directs the substitution to the less deactivated phenyl ring. cdnsciencepub.comresearchgate.net Given that the phenyl ring in 1-methyl-5-(2-nitrophenyl)-1H-pyrazole is already heavily deactivated by the nitro group, electrophilic substitution is most likely to occur at the C4 position of the pyrazole ring under milder, non-protonating conditions.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on 1-Methyl-5-(2-nitrophenyl)-1H-pyrazole

| Reaction Type | Typical Reagents | Predicted Primary Site of Attack | Influencing Factors |

|---|---|---|---|

| Nitration | HNO₃/CH₃COOH | C4 of Pyrazole Ring | Activation by N-methyl group; C4 is the only available position on the pyrazole ring. |

| Bromination | Br₂ in CHCl₃ | C4 of Pyrazole Ring | High intrinsic reactivity of the pyrazole C4 position. cdnsciencepub.com |

| Thio/selenocyanation | PhICl₂ and NH₄SCN/KSeCN | C4 of Pyrazole Ring | General method for functionalization of the pyrazole C4-position. beilstein-journals.org |

Nucleophilic Attack Pathways and Regiochemical Outcomes

Nucleophilic attack can potentially occur on either the pyrazole or the nitrophenyl ring of the molecule. The pyrazole ring itself is generally electron-rich, but theoretical studies indicate that the C3 and C5 positions possess some electrophilic character and can be susceptible to nucleophilic attack. mdpi.com

However, the 2-nitrophenyl moiety is highly activated towards nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nitro group significantly lowers the electron density of the phenyl ring, particularly at the ortho and para positions. This facilitates the attack of nucleophiles and stabilizes the negatively charged intermediate known as a Meisenheimer complex.

The outcome would be the substitution of the pyrazole moiety with the incoming nucleophile, leading to a new 2-nitro-substituted benzene (B151609) derivative. The feasibility and rate of such a reaction would depend heavily on the strength and nature of the nucleophile, the solvent, and the reaction temperature.

Influence of the Nitro Group on Aromatic Reactivity and Electronic Structure

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence on the phenyl ring has profound electronic consequences for the entire molecule.

Deactivation of the Phenyl Ring: The nitro group strongly deactivates the phenyl ring towards electrophilic aromatic substitution. libretexts.org By withdrawing electron density through both inductive (-I) and resonance (-M) effects, it makes the ring a poor nucleophile. Any electrophilic attack on this ring would be significantly slower than on benzene and would be directed to the meta position relative to the nitro group.

Activation of the Phenyl Ring to Nucleophilic Attack: Conversely, the electron withdrawal by the nitro group activates the phenyl ring for nucleophilic aromatic substitution (SNAr), as discussed in the previous section. It stabilizes the anionic intermediate that is key to the SNAr mechanism.

Electronic Influence on the Pyrazole Ring: The deactivating effect of the 2-nitrophenyl group is transmitted to the pyrazole ring. The phenyl ring, being electron-deficient, acts as an electron-withdrawing substituent itself when attached to the pyrazole ring at the C5 position. This reduces the inherent π-excessive character of the pyrazole ring, making it less reactive towards electrophiles than, for example, 1,3-dimethylpyrazole. However, the C4 position of the pyrazole remains the most electron-rich and nucleophilic site within the molecule for electrophilic reactions.

Transformations of the Pyrazole and Nitrophenyl Moieties

Beyond substitution reactions on the aromatic rings, both the pyrazole and nitrophenyl parts of the molecule can undergo specific chemical transformations.

The most common and synthetically useful transformation of the nitrophenyl group is the reduction of the nitro group to an amine. This reaction is a cornerstone of aromatic chemistry and can be achieved with a variety of reagents. Research on related compounds, specifically methyl (S)-[5-(2-nitrophenyl)-1H-pyrazole-4-carbonyl]alaninates, has explicitly demonstrated this transformation. nih.gov In that study, the nitro group was reduced to form the corresponding anilines, which were then used as synthetic intermediates for further derivatization. nih.gov

Table 2: Common Transformations of the Nitro Group

| Reaction | Typical Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Reduction to Amine | H₂, Pd/C; Sn/HCl; Fe/HCl | -NH₂ (Aniline) | Creates a nucleophilic center for further synthesis (e.g., acylation, alkylation). nih.govyoutube.com |

| Partial Reduction | Zn/NH₄Cl | -NHOH (Hydroxylamine) | Intermediate oxidation state, useful in specific synthetic pathways. |

The pyrazole ring is generally characterized by high thermal and chemical stability. It is resistant to many oxidizing and reducing agents. globalresearchonline.net However, the N-methyl group could potentially be a site for reaction under specific conditions, such as dealkylation, although this would require harsh conditions. The pyrazole ring itself can participate in cycloaddition reactions or ring-opening under forcing conditions, but these are less common transformations compared to the facile reduction of the nitro group.

Advanced Applications and Research Directions

Coordination Chemistry and Ligand Design Principles

The pyrazole (B372694) moiety is a well-established building block in coordination chemistry due to the presence of two nitrogen atoms, which can act as Lewis bases to coordinate with metal ions. The specific substitution pattern of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole offers distinct features for its role as a ligand.

Pyrazole-Based Ligands for Metal Complexation

Pyrazole derivatives are versatile ligands in the formation of coordination compounds. nih.gov They can coordinate to metal centers as neutral monodentate ligands or, upon deprotonation, as anionic bridging ligands. In 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, the N2 nitrogen of the pyrazole ring is the primary site for metal coordination. The presence of the methyl group at the N1 position prevents it from acting as a proton-responsive site, which simplifies its coordination behavior compared to N-unsubstituted pyrazoles. nih.gov

Metal complexes involving pyrazole ligands can exhibit a wide range of geometries and nuclearities. nih.gov The steric and electronic properties of the substituents on the pyrazole ring, such as the 2-nitrophenyl group at the C5 position, play a crucial role in determining the structure and stability of the resulting metal complexes. The nitro group, being strongly electron-withdrawing, can influence the electron density on the pyrazole ring and, consequently, its coordination properties.

Design of Bioinorganic System Models

Nitrogen-containing heterocyclic ligands, including pyrazoles, are of particular interest for constructing models of bioinorganic systems. nih.gov Many active sites in metalloenzymes feature metal ions coordinated to nitrogen atoms from amino acid residues like histidine. Pyrazole-based ligands can mimic this coordination environment, allowing researchers to synthesize and study simpler model compounds that provide insight into the structure, spectroscopy, and reactivity of these complex biological systems. Molecules like N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide have been used to create mononuclear complexes with metals such as Cadmium(II), Copper(II), and Iron(II) as models for such systems. nih.gov

Catalytic Activity of Metal Complexes (e.g., Oxidation Reactions)

Metal complexes derived from pyrazole ligands have demonstrated significant catalytic activity in various chemical transformations, including oxidation reactions and hydrogenations. nih.gov The specific ligand framework can be tuned to promote certain reactions. For instance, copper complexes with pyrazole-based ligands have been shown to be effective catalysts for the oxidation of catechol to o-quinone.

While catalytic data for 1-methyl-5-(2-nitrophenyl)-1H-pyrazole complexes are not available, related systems highlight the potential. The catalytic efficiency is often influenced by the nature of the ligand, the metal ion, and the counter-ion. Protic pyrazole ligands can participate in metal-ligand cooperation through proton-coupled electron transfer, enhancing catalytic rates. nih.gov Although the N-methylation in 1-methyl-5-(2-nitrophenyl)-1H-pyrazole precludes this specific mechanism, its electronic properties, influenced by the nitrophenyl group, would still modulate the catalytic activity of its metal complexes.

| Catalyst System | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Protic pincer-type ruthenium(II) complex | Transfer Hydrogenation | Catalyzes the transfer hydrogenation of acetophenones. | nih.gov |

| 2-(1H-pyrazol-3-yl)pyridine iridium(III) complex | Dehydrogenation | Promotes hydrogen evolution from formic acid. | nih.gov |

| Half-sandwich iridium(III) complexes with protic pyrazole ligands | CO₂ Hydrogenation | Acts as an efficient catalyst in basic aqueous solutions. | nih.gov |

Supramolecular Chemistry and Self-Assembly Phenomena

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are fundamental forces that direct the self-assembly of molecules into well-ordered supramolecular architectures. The structure of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole contains both hydrogen bond acceptors (the nitro group and pyrazole nitrogens) and aromatic rings capable of π-π stacking, suggesting a rich supramolecular chemistry.

Role of Hydrogen Bonding in Crystal Engineering

Hydrogen bonding is a critical tool in crystal engineering for designing solid-state structures with desired properties. nih.gov Although 1-methyl-5-(2-nitrophenyl)-1H-pyrazole lacks strong hydrogen bond donors (like N-H or O-H), it can participate in weaker C-H···O and C-H···N interactions. The oxygen atoms of the nitro group are effective hydrogen bond acceptors.

Studies on analogous structures provide insight into the likely interactions. For example, in the crystal structure of 5-(2-furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole, weak intermolecular C-H···O hydrogen bonds are observed, linking the molecules. nih.gov Similarly, analysis of pyrazole-based coordination compounds reveals extensive networks of O-H···O, N-H···O, and C-H···O hydrogen bonds that stabilize the crystal lattice. mdpi.com These types of interactions are crucial in governing the assembly of molecules in the solid state. nih.gov

| Interaction Type | D-H···A | D···A Distance (Å) | Reference |

|---|---|---|---|

| C-H···O | C(14)-H(14A)···O(1) | 3.286 (3) | nih.gov |

Data from the crystal structure of 5-(2-furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole. nih.gov

Analysis of π-π Stacking Interactions

The planar aromatic rings of the pyrazole and nitrophenyl groups in 1-methyl-5-(2-nitrophenyl)-1H-pyrazole make it an ideal candidate for forming π-π stacking interactions. These interactions are vital for the stabilization of crystal structures and play a key role in the self-assembly of supramolecular architectures. nih.govrsc.org

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| 5-(2-methyl-5-nitrophenyl)-1H-tetrazole | Tetrazole-Tetrazole | 3.450 (2) | researchgate.net |

Development of One-Dimensional and Two-Dimensional Supramolecular Architectures

The construction of ordered molecular assemblies is a cornerstone of modern materials science, enabling the design of functional materials from the bottom up. The molecular structure of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, featuring a planar pyrazole core, a methyl substituent, and a nitrophenyl ring, offers potential for the formation of one-dimensional (1D) and two-dimensional (2D) supramolecular architectures. The presence of the nitro group, a known electron-withdrawing moiety, and the aromatic rings can facilitate non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions are crucial in directing the self-assembly of molecules into well-defined 1D chains or 2D layered structures.

Research into the crystal engineering of related pyrazole compounds has demonstrated that the substitution pattern on the phenyl ring significantly influences the packing motifs in the solid state. For 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, the specific positioning of the nitro group could lead to unique intermolecular interactions, guiding the formation of distinct supramolecular structures with potentially useful material properties. However, detailed studies focusing on the single-crystal X-ray diffraction and supramolecular assembly of this specific compound are not extensively documented in publicly available research.

Photophysical and Optoelectronic Properties

The electronic characteristics of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, arising from its conjugated π-system, are of significant interest for its potential use in optical and electronic devices. The interplay between the electron-donating pyrazole ring and the electron-withdrawing nitrophenyl group can give rise to intriguing photophysical phenomena.

Luminescence and Fluorescence Characteristics

Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and extended π-conjugation, particularly those with donor-acceptor character, are prime candidates for exhibiting nonlinear optical (NLO) properties. These materials can alter the phase, frequency, or amplitude of incident light, making them valuable for applications in telecommunications, optical computing, and frequency conversion. Pyrazole derivatives with highly polar end-groups have been shown to possess large dipole moments, which positively influences their NLO response. Theoretical studies on some pyrazole-5-ones have explored their first-order hyperpolarizabilities (β), a measure of their second-order NLO activity. However, experimental or computational data detailing the specific NLO coefficients of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole have not been reported.

Solvatochromism Studies

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides insights into the electronic ground and excited states of a molecule and its interaction with the surrounding medium. The potential intramolecular charge transfer character of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole suggests that its absorption and emission spectra could be sensitive to solvent polarity. Studies on related pyrazole derivatives have shown that the photophysical characteristics can be influenced by the acidity and alkalinity of the media. A systematic investigation of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole in a range of solvents with varying polarities would be necessary to quantify its solvatochromic behavior.

Electroluminescent and Light Amplification Potentials

The ability of a material to emit light in response to an electric current (electroluminescence) is the basis for organic light-emitting diodes (OLEDs). 2-Pyrazolines have demonstrated good blue photoluminescence and electroluminescence characteristics. Furthermore, pyrazoline derivatives doped into polymer matrices have been investigated for their potential in lasing applications, showing amplified spontaneous emission. While these findings in related compounds are promising, the specific potential of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole in electroluminescent devices or as a gain medium for light amplification remains an unexplored area of research.

Material Science Applications

The diverse properties of pyrazole derivatives have led to their application in various fields of material science. They have been utilized as fluorescent probes for ion detection, hole-transporting materials in electronic devices, and as building blocks for photochromic materials. Pyrazole-based coordination polymers have also been synthesized, exhibiting interesting luminescence and sensing capabilities.

Development of Advanced Functional Materials

The development of advanced functional materials often relies on molecules with specific electronic and photophysical properties. Pyrazole derivatives, particularly those bearing nitro-aromatic substituents, are of interest in this regard. The presence of both electron-donating (pyrazole) and electron-accepting (nitrophenyl) components within the same molecule can give rise to interesting optical and electronic behaviors.

Substituted pyrazolines, which are structurally related to pyrazoles, are known for their fluorescence and have been investigated as optical brighteners and hole-transporting materials in organic electronics. researchgate.netmdpi.com For instance, some pyrazoline derivatives exhibit blue photoluminescence and electroluminescence. mdpi.com The photophysical properties of nitrophenyl-pyrazoles, such as absorption and fluorescence, have been shown to be influenced by solvent polarity and pH, indicating their potential as sensors or probes. researchgate.net The conjugated system in 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole, for example, has been studied for its photophysical characteristics. researchgate.net

Research into the material applications of pyrazole derivatives is an expanding field. They have been incorporated into the structure of conductive polymers and materials for solar energy conversion. royal-chem.com The specific substitution pattern of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole could lead to unique solid-state packing and intermolecular interactions, which are critical for applications in organic semiconductors and nonlinear optical materials. Future research could focus on synthesizing and characterizing thin films of this compound to evaluate its electrical conductivity, charge mobility, and photoresponsive behavior.

Table 1: Potential Applications of Nitrophenyl-Pyrazole Derivatives in Functional Materials

| Application Area | Relevant Properties of Nitrophenyl-Pyrazoles | Potential Function of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole |

| Organic Electronics | Hole-transporting capabilities, photoluminescence, electroluminescence. mdpi.com | Component in Organic Light Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). |

| Optical Materials | Fluorescence, solvatochromism, potential for nonlinear optical activity. researchgate.net | Active medium in dye lasers, fluorescent probes for sensing applications. |

| Conductive Polymers | Can be incorporated into polymer backbones to modify electronic properties. royal-chem.com | Monomer or dopant for the synthesis of novel conductive polymers. |

| Photovoltaics | Potential for use in solar energy conversion. royal-chem.com | Component in dye-sensitized solar cells (DSSCs). |

Applications in Polymeric Systems and Coatings

The incorporation of pyrazole derivatives into polymeric systems can impart a range of desirable properties, including enhanced thermal stability, altered optical characteristics, and biological activity. Pyrazole-based molecules have been used in the manufacture of dyes and plastics, such as pyrazolone (B3327878) dyes. royal-chem.com N-(2-Hydroxyphenyl)pyrazoles have been utilized as photoprotectors for polystyrene, highlighting their potential to improve the durability of polymeric materials. mdpi.com

Given the reactivity of the pyrazole ring and the potential for functionalization, 1-methyl-5-(2-nitrophenyl)-1H-pyrazole could serve as a monomer or an additive in the creation of specialty polymers. For example, it could be incorporated into polymer backbones through chemical modification to create materials with unique refractive indices or gas permeability properties. As an additive, it might function as a UV stabilizer, a colorant, or a cross-linking agent. Research in this area would involve the synthesis of pyrazole-containing polymers and the characterization of their mechanical, thermal, and optical properties.

Biochemical and Agrochemical Research (Mechanistic Focus)

The pyrazole scaffold is a well-established pharmacophore in medicinal and agricultural chemistry, present in numerous biologically active compounds. researchgate.netrhhz.netnih.gov The introduction of a nitrophenyl group can significantly influence the biological activity profile of the parent pyrazole, often enhancing its potency or modulating its mechanism of action.

Enzyme Inhibition Studies and Mechanistic Insights

Pyrazole derivatives are known to inhibit a wide range of enzymes, and the specific substituents on the pyrazole ring play a crucial role in determining their inhibitory activity and selectivity. nih.govnih.govmdpi.com For example, certain pyrazole-based compounds have been identified as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). nih.gov The mechanism of inhibition often involves specific interactions with amino acid residues in the active site of the enzyme, such as hydrogen bonding and π-π stacking.

While there is no specific data on the enzyme inhibitory activity of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, its structural features suggest potential for such activity. The nitro group, being a strong electron-withdrawing group, can influence the electronic distribution of the entire molecule, which can in turn affect its binding to target enzymes. A series of 1H-pyrazol-5-amine-based derivatives have been investigated as thrombin inhibitors with a serine-trapping mechanism. mdpi.com Furthermore, pyrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) have been explored as potential antibiotics. nih.gov Mechanistic studies on analogous compounds could guide the investigation of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole as an inhibitor of various enzymes, with a focus on understanding the structure-activity relationships.

Receptor Binding Investigations and Pathway Elucidation

The interaction of small molecules with biological receptors is fundamental to their pharmacological effects. Pyrazole derivatives have been shown to bind to a variety of receptors, including estrogen receptors. nih.gov Novel tetra-substituted pyrazole derivatives bearing a nitro substituent have been synthesized and their binding affinity towards estrogen receptor subtypes ERα and ERβ was determined. nih.gov The introduction of a nitro group was found to be beneficial for ERβ binding. nih.gov

The specific stereochemistry and electronic properties of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole could enable it to bind selectively to certain receptor subtypes. Computational modeling and in vitro binding assays would be essential first steps to explore its receptor binding profile. Elucidating the signaling pathways that are modulated upon receptor binding would provide a deeper understanding of its potential therapeutic applications.

Development of Agrochemicals (e.g., Herbicides, Pesticides)

The pyrazole ring is a key structural motif in a number of commercial agrochemicals, including herbicides, insecticides, and fungicides. royal-chem.comnih.govclockss.org The development of new pesticides is an ongoing effort to address issues of resistance and to improve selectivity and environmental safety. Pyrazole derivatives have been extensively explored in this context. rhhz.netnih.gov

For instance, some pyrazole derivatives act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides. nih.gov The substitution pattern on the pyrazole ring is critical for herbicidal activity and crop safety. nih.gov Fipronil (B1672679), a well-known insecticide, is a phenylpyrazole derivative. While some related derivatives bearing a nitro group are herbicidally active, fipronil itself was developed as an insecticide. clockss.org This highlights how small structural modifications can dramatically alter the biological activity. The potential of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole as an agrochemical could be systematically evaluated through screening against a panel of relevant pests, weeds, and fungal pathogens. Mechanistic studies would then focus on identifying its molecular target in the active organisms.

Table 2: Examples of Bioactive Pyrazole Derivatives and Their Mechanisms

| Compound Class | Biological Activity | Mechanism of Action (if known) | Reference |

| Nitro-substituted triaryl pyrazoles | Estrogen Receptor Ligands | Binding to estrogen receptor subtypes ERα and ERβ. | nih.gov |

| Pyrazole derivatives with benzoyl scaffold | Herbicidal | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). | nih.gov |

| 1H-pyrazol-5-amine derivatives | Thrombin Inhibitors | Serine-trapping mechanism. | mdpi.com |

| Fipronil (a phenylpyrazole) | Insecticidal | Antagonist of the GABA receptor. | clockss.org |

Neuroprotective Activity Mechanisms

Neuroinflammation and microglia-mediated neurotoxicity are implicated in a range of neurodegenerative diseases. nih.govbohrium.com There is a growing interest in identifying novel compounds that can suppress the adverse activation of glial cells. Pyrazole derivatives have emerged as a promising class of compounds with neuroprotective and anti-inflammatory properties. nih.govnih.govbohrium.comresearchgate.netresearchgate.net

Several studies have shown that pyrazole derivatives can reduce the neurotoxic secretions from immune-stimulated microglia-like cells. nih.govbohrium.com The neuroprotective effects of some pyrazole derivatives are thought to occur through the inhibition of microglia activation. nih.gov The restoration of redox homeostasis and the prevention of oxidative stress and inflammation are key aspects of neuroprotection. nih.gov The chemical structure of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, with its combination of a pyrazole ring and a nitrophenyl group, warrants investigation for its potential neuroprotective effects. Mechanistic studies could explore its ability to modulate inflammatory pathways, reduce oxidative stress, and protect neurons from excitotoxicity.

Role in Analytical Chemistry

The analytical chemistry of nitroaromatic compounds is of significant interest due to their prevalence as industrial intermediates and their presence in environmental and forensic samples. While specific documented applications of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole in routine analytical methodologies are not extensively reported in publicly available literature, its structural features suggest potential utility in the development of new analytical methods, particularly for the detection and quantification of nitroaromatic compounds. The presence of both a pyrazole ring, known for its coordinating properties, and a nitroaromatic moiety makes it a candidate for investigation in various analytical techniques.

Methodologies for Detection and Quantification of Nitroaromatic Compounds

The detection and quantification of nitroaromatic compounds are crucial in various fields, including environmental monitoring and forensic science. The unique structure of 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, containing a nitro group, suggests its potential use as a reference standard in the development and validation of analytical methods for this class of compounds.

Several established methodologies are employed for the analysis of nitroaromatics, and the applicability of these methods to 1-methyl-5-(2-nitrophenyl)-1H-pyrazole can be inferred from the analysis of similar compounds. These methods often rely on the electrochemical or spectroscopic properties of the nitro group.

Electrochemical Methods: Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, are powerful tools for the analysis of electroactive species like nitroaromatic compounds. The nitro group is readily reducible, providing a distinct electrochemical signature. While specific studies on 1-methyl-5-(2-nitrophenyl)-1H-pyrazole are scarce, research on other nitro-substituted pyrazoles indicates that they exhibit well-defined reduction peaks. The potential at which this reduction occurs can be influenced by the molecular structure, allowing for selective detection. The development of chemically modified electrodes, potentially incorporating pyrazole derivatives, could further enhance the sensitivity and selectivity of these methods for detecting nitroaromatics.